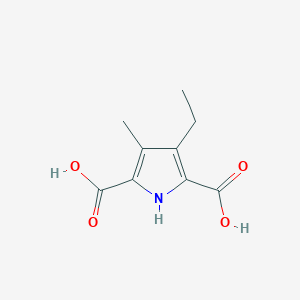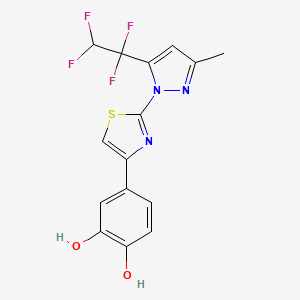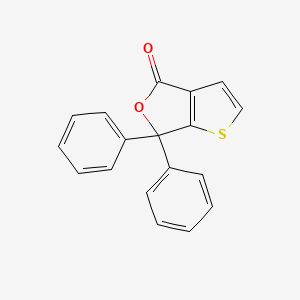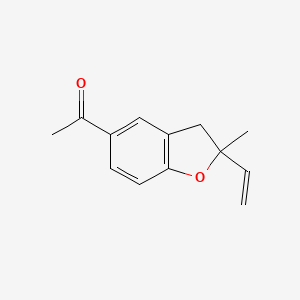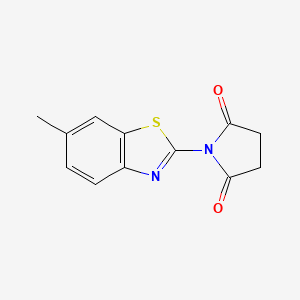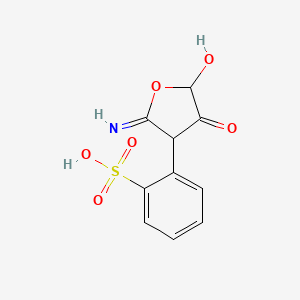
2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid is a chemical compound with the molecular formula C10H9NO6S and a molecular weight of 271.25 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring fused with a benzenesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable benzenesulfonic acid derivative with a tetrahydrofuran precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the compound meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.
Benzofuran Derivatives: Known for their antimicrobial properties and wide range of biological activities.
Uniqueness
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with a benzenesulfonic acid moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65111-45-7 |
|---|---|
Formule moléculaire |
C10H9NO6S |
Poids moléculaire |
271.25 g/mol |
Nom IUPAC |
2-(5-hydroxy-2-imino-4-oxooxolan-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H9NO6S/c11-9-7(8(12)10(13)17-9)5-3-1-2-4-6(5)18(14,15)16/h1-4,7,10-11,13H,(H,14,15,16) |
Clé InChI |
OCDLNQCQRGALEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=O)C(OC2=N)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)
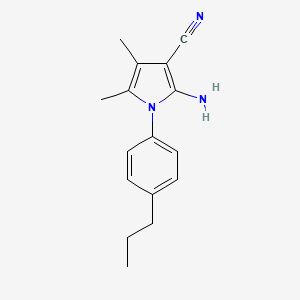
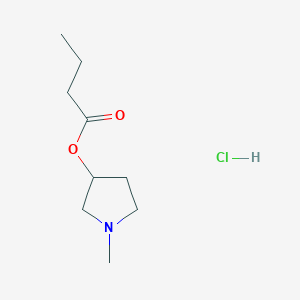
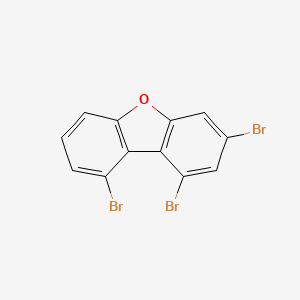
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
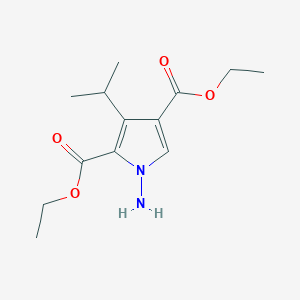
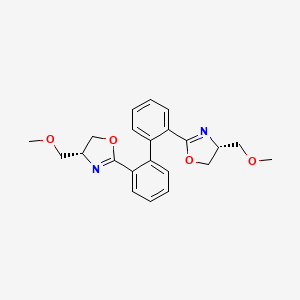
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
